2-Fluoro-N-methoxy-N-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
2-Fluoro-N-methoxy-N-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound primarily used in organic synthesis. It serves as an intermediate or reagent in the preparation of various fluorinated organic compounds, including pharmaceuticals, agrochemicals, coatings, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-N-methoxy-N-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction uses organoboron reagents, such as boronic acids or esters, and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound involves organic synthesis techniques, often requiring the use of advanced organic synthesis technology. The process generally includes the preparation of intermediate compounds, followed by coupling reactions and purification steps .
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution due to the presence of the benzamide group.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon–carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Organoboron Reagents: Such as boronic acids or esters.
Major Products: The major products formed from these reactions are typically more complex organic molecules, which can be used in further synthetic applications.
Scientific Research Applications
2-Fluoro-N-methoxy-N-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of fluorinated compounds.
Biology and Medicine:
Industry: Used in the production of agrochemicals, coatings, and dyes.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-methoxy-N-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its role as a reagent in organic synthesis. It participates in coupling reactions, where the boron atom facilitates the formation of carbon–carbon bonds through transmetalation with palladium catalysts .
Comparison with Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another compound with a similar boron-containing structure.
4-Cyclopropyl-2-fluoro-N-(5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide: Shares structural similarities and applications.
Uniqueness: 2-Fluoro-N-methoxy-N-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its specific combination of functional groups, which makes it particularly useful in Suzuki–Miyaura coupling reactions for the synthesis of fluorinated organic compounds .
Properties
IUPAC Name |
2-fluoro-N-methoxy-N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BFNO4/c1-14(2)15(3,4)22-16(21-14)10-8-7-9-11(17)12(10)13(19)18(5)20-6/h7-9H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGXQXLYTJMUMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)C(=O)N(C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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